oxacillin sodium monohydrate
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Overview
Description
Oxacillin sodium is a narrow-spectrum beta-lactam antibiotic of the penicillin class. It is a semisynthetic penicillin derived from the penicillin nucleus, 6-amino-penicillanic acid. Oxacillin sodium is resistant to inactivation by the enzyme penicillinase (beta-lactamase), making it effective against penicillin-resistant Staphylococcus aureus . It was developed by Beecham and approved for medical use in 1962 .
Mechanism of Action
Target of Action
Oxacillin Sodium Monohydrate, also known as Oxacillin Sodium or Bactocill, primarily targets Penicillin Binding Proteins (PBPs) . PBPs are enzymes located inside the bacterial cell wall and play a crucial role in the synthesis of the bacterial cell wall .
Mode of Action
This compound interacts with its targets, the PBPs, by binding to them . This binding inhibits the third and last stage of bacterial cell wall synthesis . The compound is stable against hydrolysis by a variety of beta-lactamases, including penicillinases, and cephalosporinases and extended spectrum beta-lactamases .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of the bacterial cell wall . By binding to PBPs and inhibiting cell wall synthesis, the compound disrupts this essential process for bacterial survival .
Pharmacokinetics
The pharmacokinetics of this compound involves its rapid excretion as unchanged drug in the urine by glomerular filtration and active tubular secretion
Result of Action
The result of this compound’s action is the prevention of the formation of new bacterial cell walls . This ultimately leads to bacterial death , as the cell wall is crucial for maintaining the structural integrity of the bacteria .
Biochemical Analysis
Biochemical Properties
Oxacillin Sodium Monohydrate plays a significant role in biochemical reactions. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This binding interaction interferes with the third and last stage of bacterial cell wall synthesis . Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins . It is possible that this compound interferes with an autolysin inhibitor .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. By inhibiting cell wall synthesis, it exerts its bactericidal activity . This results in the death of bacterial cells . It has in vitro activity against gram-positive and gram-negative aerobic and anaerobic bacteria .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This binding interaction interferes with the transpeptidation reaction and inhibits the synthesis of peptidoglycan, a prominent component of the cell wall . This results in the inhibition of cell wall synthesis and the subsequent death of bacterial cells .
Temporal Effects in Laboratory Settings
It is known that this compound is stable against hydrolysis by a variety of beta-lactamases, including penicillinases, and cephalosporinases and extended spectrum beta-lactamases .
Metabolic Pathways
This compound is involved in the metabolic pathway of cell wall synthesis in bacteria . It interacts with penicillin-binding proteins (PBPs), which are enzymes involved in this pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of oxacillin sodium involves the condensation of 6-aminopenicillanic acid with benzyl chloride isoxazole. The process includes steps such as acidification, crystallization, crystal washing, and grinding . The reaction conditions are carefully controlled to ensure high yield, purity, and stability.
Industrial Production Methods
Industrial production of oxacillin sodium follows a similar synthetic route but on a larger scale. The process is designed to be efficient and stable, allowing for the production of high-quality oxacillin sodium suitable for medical use .
Chemical Reactions Analysis
Types of Reactions
Oxacillin sodium undergoes various chemical reactions, including:
Oxidation: Oxacillin sodium can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the structure of oxacillin sodium, affecting its activity.
Substitution: Substitution reactions can occur at various positions on the oxacillin sodium molecule, leading to the formation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in the reactions of oxacillin sodium include iodine for spectrophotometric analysis , and various solvents such as methanol and dichloromethane. The conditions for these reactions are optimized to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of oxacillin sodium depend on the specific reaction conditions. For example, oxidation can lead to the formation of oxidized derivatives, while substitution reactions can produce various substituted oxacillin compounds.
Scientific Research Applications
Oxacillin sodium has a wide range of scientific research applications, including:
Chemistry: Used in the development of new antibiotics and the study of beta-lactamase resistance mechanisms.
Biology: Employed in research on bacterial cell wall synthesis and the effects of antibiotics on bacterial growth.
Comparison with Similar Compounds
Oxacillin sodium is similar to other penicillinase-resistant beta-lactam antibiotics such as methicillin, nafcillin, cloxacillin, dicloxacillin, and flucloxacillin . oxacillin sodium has replaced methicillin in clinical use due to its improved stability and effectiveness. Compared to these similar compounds, oxacillin sodium is unique in its specific resistance to penicillinase enzymes produced by Staphylococcus aureus, making it a valuable antibiotic for treating penicillin-resistant infections .
List of Similar Compounds
- Methicillin
- Nafcillin
- Cloxacillin
- Dicloxacillin
- Flucloxacillin
Properties
CAS No. |
7240-38-2 |
---|---|
Molecular Formula |
C19H21N3NaO6S |
Molecular Weight |
442.4 g/mol |
IUPAC Name |
sodium;(2S,5R,6R)-3,3-dimethyl-6-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrate |
InChI |
InChI=1S/C19H19N3O5S.Na.H2O/c1-9-11(12(21-27-9)10-7-5-4-6-8-10)15(23)20-13-16(24)22-14(18(25)26)19(2,3)28-17(13)22;;/h4-8,13-14,17H,1-3H3,(H,20,23)(H,25,26);;1H2/t13-,14+,17-;;/m1../s1 |
InChI Key |
SNNRZFMTISMWEY-VICXVTCVSA-N |
Isomeric SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O.O.[Na] |
SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].O.[Na+] |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.O.[Na] |
7240-38-2 1173-88-2 |
|
Pictograms |
Irritant; Health Hazard |
Related CAS |
66-79-5 (Parent) |
Synonyms |
Methylphenylisoxazolyl Penicillin Oxacillin Oxacillin Sodium Oxacillin, Monosodium Salt, Anhydrous Oxacillin, Monosodium Salt, Monohydrate Oxacillin, Sodium Oxazocilline Penicillin, Methylphenylisoxazolyl Prostaphlin Sodium Oxacillin Sodium, Oxacillin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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